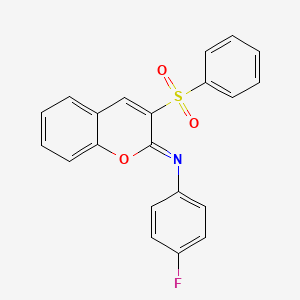![molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7](/img/structure/B2385288.png)
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine (C16H11ClF3NS) is a novel organic compound that has recently been studied for its potential applications in organic synthesis and drug development. It is a member of the class of compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring structure with nitrogen as the heteroatom. This compound has a unique structure, with a trifluoromethyl group and a sulfanyl group attached to the pyridine ring. Due to its unique structure, 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further study.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-2-pyridinethiol with 3-phenyl-2-propenal in the presence of a base, followed by reaction with trifluoromethyl iodide.
Starting Materials
3-chloro-2-pyridinethiol, 3-phenyl-2-propenal, base, trifluoromethyl iodide
Reaction
Step 1: 3-chloro-2-pyridinethiol is reacted with 3-phenyl-2-propenal in the presence of a base to form 3-chloro-2-[(3-phenyl-2-propenyl)sulfanyl]pyridine., Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been studied for its potential applications in organic synthesis and drug development. It has been found to be a useful building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It is also believed to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It has also been found to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine for laboratory experiments include its low cost and availability, as well as its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, such as its instability in the presence of water and light, and its potential to interfere with other compounds in the reaction.
Direcciones Futuras
The potential applications of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine are still being explored. Some possible future directions for research include: further studies on its mechanism of action; studies on its potential applications in drug development; studies on its potential applications in organic synthesis; and studies on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCKNHTLDUOCK-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

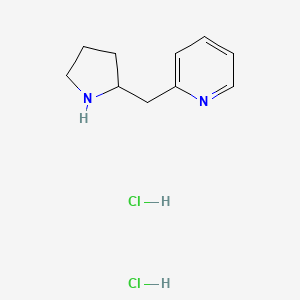
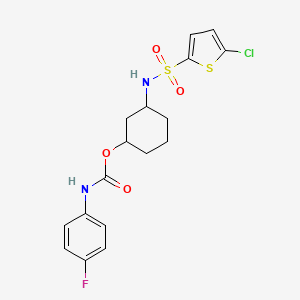
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
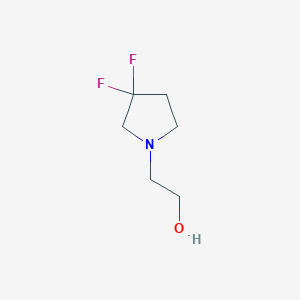
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)
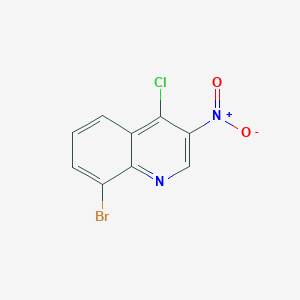
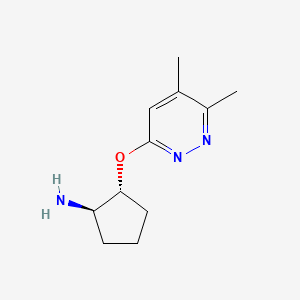
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
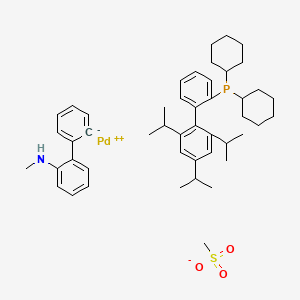
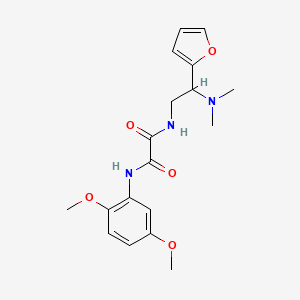
![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
